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Compound of Interest

Compound Name: (2-Phenoxy-5-thiazolyl)-methanol

Cat. No.: B8375395 Get Quote

Part 1: Strategic Process Overview
Retrosynthetic Logic & Route Selection
The synthesis is disconnected into two primary unit operations. The critical design choice is the

timing of the phenoxy group installation.

Strategy: Install the phenoxy group via

on an activated thiazole core before reducing the C5-substituent.

Rationale: The C5-ester group in Ethyl 2-chlorothiazole-5-carboxylate acts as an electron-

withdrawing group (EWG), activating the C2-position for nucleophilic attack by the phenoxide

ion. Reducing the ester to a methanol first would remove this activation, making the

subsequent displacement of the chlorine significantly more difficult and requiring harsher

conditions that degrade the alcohol.

The "Golden" Pathway
Step 1 (

): Reaction of Ethyl 2-chlorothiazole-5-carboxylate with Phenol using inorganic base.

Step 2 (Reduction): Selective reduction of the ester moiety to the primary alcohol using

Sodium Borohydride (
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) in Methanol.

Critical Control Point 1Ethyl 2-chlorothiazole-
5-carboxylate

(Activated Core) Intermediate:
Ethyl 2-phenoxythiazole-

5-carboxylate

Step 1: SnAr
K2CO3, DMF, 90°C

Phenol
(Nucleophile)

Target:
(2-Phenoxy-5-thiazolyl)-

methanol

Step 2: Reduction
NaBH4, MeOH, 0-25°C

Click to download full resolution via product page

Figure 1: Strategic synthesis flow emphasizing the activation of the thiazole core for

substitution prior to reduction.

Part 2: Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-phenoxythiazole-5-
carboxylate
Objective: Displace the C2-chlorine with a phenoxy group. Scale: 100 g Input Basis.
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Reagent
MW ( g/mol
)

Equiv.[1][2] Mass (g) Moles Role

Ethyl 2-

chlorothiazole

-5-

carboxylate

191.64 1.0 100.0 0.522 SM

Phenol 94.11 1.1 54.0 0.574 Nucleophile

Potassium

Carbonate (

)

138.21 1.5 108.2 0.783 Base

DMF

(Dimethylfor

mamide)

- - 500 mL - Solvent

Water - - 1500 mL - Quench

Protocol
Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, internal temperature

probe, and nitrogen inlet.

Charging: Charge DMF (500 mL), Phenol (54.0 g), and

(108.2 g) into the reactor. Stir at 25°C for 15 minutes to generate the phenoxide in situ.

Expert Insight: Pre-forming the phenoxide ensures rapid reaction onset. Use anhydrous

(milled) to maximize surface area.

Addition: Add Ethyl 2-chlorothiazole-5-carboxylate (100.0 g) in one portion. The reaction is

slightly exothermic; monitor temperature.

Reaction: Heat the mixture to 90°C. Maintain agitation at 300 RPM.

Monitoring: Monitor by HPLC. Reaction is typically complete within 4–6 hours.
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Specification: < 1.0% area unreacted chloro-thiazole.

Quench & Isolation:

Cool the reaction mixture to 20°C.

Slowly add Water (1500 mL) over 30 minutes. The product will precipitate as a solid.

Critical Control: rapid addition may cause oiling out. Add water slowly to induce crystal

growth.

Filtration: Stir the slurry for 1 hour at 5–10°C. Filter the solids.

Wash: Wash the cake with Water (2 x 200 mL) to remove residual DMF and inorganic salts.

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 115–120 g (88–92%).

Appearance: Off-white to pale yellow solid.

Step 2: Reduction to (2-Phenoxy-5-thiazolyl)-methanol
Objective: Selective reduction of the ester to the alcohol without over-reduction or ring

cleavage. Scale: 100 g Input (Intermediate).
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Reagent
MW ( g/mol
)

Equiv.[1][2] Mass (g) Moles Role

Ethyl 2-

phenoxythiaz

ole-5-

carboxylate

249.29 1.0 100.0 0.401 SM

Sodium

Borohydride (

)

37.83 2.5 37.9 1.00 Reductant

Methanol

(MeOH)
- - 800 mL - Solvent

Acetic Acid /

Water
- - q.s. - Quench

Protocol
Setup: Equip a 3L reactor with a reflux condenser, dosing funnel, and nitrogen sweep.

Safety Note:

gas is evolved. Ensure adequate venting.

Charging: Charge Ethyl 2-phenoxythiazole-5-carboxylate (100.0 g) and Methanol (600 mL).

Stir to suspend/dissolve.

Activation: Cool the mixture to 0–5°C.

Addition: Dissolve

(37.9 g) in Methanol (200 mL) (stabilized with 0.1% NaOH if holding >1h). Add this solution
dropwise to the reactor over 60 minutes.

Exotherm Control: Maintain internal temperature < 15°C.

Reaction: After addition, allow the reaction to warm to 20°C. Stir for 3 hours.
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Expert Insight: If the reaction stalls, a catalytic amount of

(0.1 eq) can be added to boost the reducing power of the borohydride.

Quench:

Cool to 5°C.

Carefully add Acetone (20 mL) to quench excess hydride (optional, but safer than acid).

Adjust pH to 6–7 using 10% Aqueous Acetic Acid.

Workup:

Concentrate the mixture under vacuum to remove bulk Methanol (approx. 80% removal).

Add Water (500 mL) and extract with Ethyl Acetate (2 x 400 mL).

Alternative (Precipitation): If the product crystallizes upon water addition, filtration is

preferred over extraction for scale.

Purification: Wash organics with Brine, dry over

, and concentrate.

Recrystallize from Toluene/Heptane if purity < 98%.

Final Product: (2-Phenoxy-5-thiazolyl)-methanol.

Expected Yield: 70–75 g (84–90%).

Purity: > 99.0% (HPLC).

Part 3: Process Safety & Critical Control Points
(CCPs)
Impurity Control Strategy
The following impurities must be monitored during the process validation phase:
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Impurity Origin Control Strategy

2-Hydroxythiazole derivative
Hydrolysis of Cl-thiazole by

water in Step 1.

Ensure DMF is dry (<0.1%

). Use anhydrous

.

Bis-phenoxy byproduct
Unlikely, but possible if C5 is

also activated.

C5-ester prevents this.

Maintain 1.1 eq Phenol limit.

Over-reduced alkane Reduction of C-OH to C-H.

Control

stoichiometry. Avoid strong

Lewis acids.

Process Logic Diagram
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Start: Step 1 Reaction

IPC: HPLC
Cl-Thiazole < 1.0%?

No (Extend Time)

Quench: Water Addition
(Controlled Rate)

Yes

Isolate Intermediate

Start: Step 2 Reduction

CCP: Temp < 15°C
(H2 Evolution)

IPC: HPLC
Ester < 0.5%?

No (Add NaBH4)

Final Isolation

Yes
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Figure 2: Logic flow for In-Process Controls (IPC) and Critical Control Points (CCP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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